5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a diazinane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of a nitrophenyl derivative with a diazinane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The diazinane ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Thiazoles: Another class of compounds with a similar heterocyclic structure and various biological applications.
Uniqueness
What sets 5-({4-[BIS(2-METHYLPROPYL)AMINO]-3-NITROPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of a nitrophenyl group and a diazinane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(27)28)7-14-17(24)20-19(26)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAGXFVDTSVFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.